molecular formula C13H11BF2O3 B1284264 3-Benzyloxy-2,6-difluorophenylboronic acid CAS No. 870718-07-3

3-Benzyloxy-2,6-difluorophenylboronic acid

Cat. No.: B1284264
CAS No.: 870718-07-3
M. Wt: 264.03 g/mol
InChI Key: MUKMMBLTLNKOAC-UHFFFAOYSA-N
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Description

3-Benzyloxy-2,6-difluorophenylboronic acid is an organoboron compound with the molecular formula C₁₃H₁₁BF₂O₃. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy and difluoro groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Biochemical Analysis

Biochemical Properties

3-Benzyloxy-2,6-difluorophenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions . For instance, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its utility in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes. These cellular effects highlight the potential of this compound as a tool for studying cellular processes and developing therapeutic interventions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition mechanisms . This compound can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation depending on the context . For instance, the boronic acid moiety of this compound can interact with the catalytic serine residue of serine proteases, resulting in the formation of a stable enzyme-inhibitor complex . Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery . These molecular mechanisms provide insights into the diverse biochemical activities of this compound.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications . In laboratory settings, this compound has been shown to exhibit good stability under various conditions, making it suitable for long-term studies . It is essential to monitor the compound’s stability and degradation products to ensure accurate and reproducible results . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to exhibit minimal toxicity and significant biochemical activity, making it suitable for therapeutic applications . At higher doses, this compound can induce toxic or adverse effects, highlighting the importance of dose optimization in preclinical studies . Threshold effects and dose-response relationships have been observed, providing valuable insights into the compound’s pharmacological properties .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates and subsequent biochemical effects. Additionally, this compound can influence metabolic pathways by interacting with key regulatory enzymes, thereby altering the overall metabolic landscape. These interactions underscore the compound’s potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity . This compound can be transported across cell membranes via specific transporters or passive diffusion, depending on its physicochemical properties . Once inside the cell, this compound can interact with binding proteins and other cellular components, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound can be directed to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . Additionally, this compound can localize to the cytoplasm or other organelles, influencing various cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and optimizing its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-2,6-difluorophenylboronic acid typically involves the borylation of 3-benzyloxy-2,6-difluorobenzene. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve scalable versions of the above methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Including potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Such as water, ethanol, or toluene.

Major Products:

Scientific Research Applications

3-Benzyloxy-2,6-difluorophenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Benzyloxy-2,6-difluorophenylboronic acid is unique due to the presence of both benzyloxy and difluoro groups, which can influence its reactivity and selectivity in chemical reactions. The benzyloxy group can provide additional steric and electronic effects, making this compound particularly useful in specific synthetic applications .

Properties

IUPAC Name

(2,6-difluoro-3-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKMMBLTLNKOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584504
Record name [3-(Benzyloxy)-2,6-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870718-07-3
Record name (3-Benzyloxy-2,6-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870718-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-2,6-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)-2,6-difluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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